7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione is a unique chemical compound with the molecular formula C22H38N4O2S and a molecular weight of 422.638. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with a suitable purine derivative.
Alkylation: The purine derivative undergoes alkylation with hexadecyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under reflux conditions.
Thiol Addition: The resulting intermediate is then treated with a thiol reagent, such as sodium hydrosulfide, to introduce the mercapto group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the purine ring.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine in ethanol can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is a common reducing agent.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate in DMF.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated or arylated purine derivatives.
Scientific Research Applications
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. The mercapto group allows it to form covalent bonds with thiol groups in proteins, potentially altering their function. The hexadecyl chain enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- 8-Mercapto-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Decyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexadecyl-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its long hexadecyl chain, which imparts distinct lipophilic properties
Properties
Molecular Formula |
C22H38N4O2S |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
7-hexadecyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C22H38N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-18-19(23-22(26)29)25(2)21(28)24-20(18)27/h3-17H2,1-2H3,(H,23,29)(H,24,27,28) |
InChI Key |
NDJRRAUDNZCKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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